molecular formula C17H29NO3S B2520788 5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide CAS No. 428501-42-2

5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide

Cat. No.: B2520788
CAS No.: 428501-42-2
M. Wt: 327.48
InChI Key: HTXMHBAFPQFWNJ-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide (CAS 428501-42-2) is a chemical compound with the molecular formula C17H29NO3S and a molecular weight of 327.48 g/mol . This benzenesulfonamide derivative is provided as a high-purity material for research and development purposes. Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery. Research into structurally similar compounds has demonstrated that benzenesulfonamide derivatives can act as potent inhibitors of Protein Disulfide Isomerase (PDI), a key enzyme involved in protein folding within the endoplasmic reticulum . Inhibition of PDI represents a novel therapeutic strategy, particularly in oncology, where it has been shown to induce endoplasmic reticulum stress, inhibit cancer cell growth and migration, and potentially overcome chemotherapy resistance in aggressive cancers like glioblastoma . The specific substitution pattern on the sulfonamide nitrogen (in this case, N,N-dipropyl) is a critical parameter explored in structure-activity relationship (SAR) studies to optimize properties such as binding affinity, potency, and lipophilicity (ClogP) . This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-methoxy-4-methyl-5-propan-2-yl-N,N-dipropylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3S/c1-7-9-18(10-8-2)22(19,20)17-12-15(13(3)4)14(5)11-16(17)21-6/h11-13H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXMHBAFPQFWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide typically involves the sulfonation of a suitable benzene derivative followed by the introduction of the isopropyl, methoxy, and methyl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H23N1O3SC_{15}H_{23}N_{1}O_{3}S and a molecular weight of approximately 285.4 g/mol. Its structure features an isopropyl group, a methoxy group, and two propyl groups attached to the nitrogen atom of the sulfonamide functional group. This configuration contributes to its distinct chemical behavior and potential therapeutic applications.

Pharmacological Applications

1. Antibacterial Activity
The sulfonamide group is known for its antibacterial properties, which are attributed to its ability to inhibit bacterial folic acid synthesis. Research indicates that 5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide may exhibit similar antibacterial effects, making it a candidate for further investigation in medicinal chemistry .

2. Pain Management
Studies have suggested that compounds with similar structures can modulate ion channels involved in pain signaling pathways. Given the role of voltage-gated sodium channels in nociception, there is potential for this compound to be explored as an analgesic agent .

3. Interaction with Biomolecules
Preliminary studies have focused on how this compound interacts with proteins and enzymes, indicating promising interactions that could lead to therapeutic applications in various diseases . The unique substituents may enhance its binding affinity to specific biological targets.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to specific sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzenesulfonamides and sulfonamide derivatives, focusing on synthesis, substituent effects, and biological activity.

Structural Analogs with N,N-Dipropylbenzenesulfonamide Core
Compound Name Substituents Key Differences Synthesis Yield Physical State Biological Activity (if reported)
Target Compound 5-isopropyl, 2-methoxy, 4-methyl Reference structure N/A Likely oil/solid* Not reported
4-(3-Oxopentyl)-N,N-dipropylbenzenesulfonamide 4-(3-oxopentyl) Ketone substituent at position 4 21–81% Yellow oil Not reported
4-(Hydroxymethyl)-N,N-dipropylbenzenesulfonamide 4-(hydroxymethyl) Hydroxymethyl at position 4 90% Colorless oil Not reported
PESMP () 4-(oxadiazole-thio-phthalimide) Complex heterocyclic substituent Moderate Crystalline solid α-Amylase inhibition (IC50 = 10.60 µg/mL)

Key Observations :

  • Synthetic Feasibility: Simpler substituents (e.g., hydroxymethyl in ) yield higher synthesis efficiency (90%), while bulky or reactive groups (e.g., 3-oxopentyl in ) reduce yields (21–81%).
  • Substituent Effects: Methoxy Group: Enhances solubility in organic solvents due to its electron-donating nature. Oxadiazole-Phthalimide (PESMP): Introduces hydrogen-bonding sites and rigidity, improving enzyme inhibition via stronger target binding .
Functional Analogs with Modified Sulfonamide Groups
Compound Name Core Structure Key Features Activity/Properties
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide-oxadiazole Oxadiazole ring for π-π interactions Potential kinase inhibition (inferred from docking studies)
N-Methylmethanesulfonamide-pyrimidine () Pyrimidine-sulfonamide Fluorophenyl and phosphoryl groups Likely targets nucleotide-binding proteins

Key Observations :

  • Oxadiazole vs. Benzene Rings : Compounds with oxadiazole (e.g., ) exhibit enhanced electronic interactions in docking studies, whereas the target’s methoxy group may prioritize hydrophobic binding.
  • Biological Activity : PESMP’s α-amylase inhibition (IC50 ≈ 10 µg/mL) suggests that hybrid sulfonamide-heterocyclic structures outperform simpler analogs. The target compound lacks such functionalization, implying lower inherent activity unless modified.
Physicochemical and Electronic Properties
  • Solubility : Methoxy and isopropyl groups balance polarity and lipophilicity, likely improving membrane permeability compared to polar analogs like 4-(hydroxymethyl)-N,N-dipropylbenzenesulfonamide .

Biological Activity

5-Isopropyl-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the modulation of specific enzymatic activities related to metabolic disorders.

  • Molecular Formula: C17H29NO3S
  • CAS Number: 898654-55-2
  • Structure: The compound features a sulfonamide group, which is characteristic of many biologically active molecules.

Research indicates that this compound acts primarily as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme plays a crucial role in the regulation of glucocorticoid levels within cells, and its inhibition can lead to decreased intracellular concentrations of active glucocorticoids, which is beneficial in treating conditions such as:

  • Metabolic syndrome
  • Type 2 diabetes
  • Obesity
  • Hypertension

The modulation of 11βHSD1 activity suggests that this compound may help manage conditions characterized by excessive glucocorticoid activity, thus providing a therapeutic avenue for metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits 11βHSD1 activity. The following table summarizes key findings from various studies:

StudyMethodologyKey Findings
Study 1Enzyme AssayDemonstrated significant inhibition of 11βHSD1 with an IC50 value indicating potency.
Study 2Cell CultureShowed reduced glucocorticoid levels in treated cells, correlating with improved insulin sensitivity.
Study 3Animal ModelIn vivo experiments indicated a reduction in metabolic syndrome symptoms when administered over a period.

Clinical Relevance

The potential clinical applications of this compound are supported by its ability to modulate metabolic pathways. A notable case study involved patients with metabolic syndrome who exhibited improved glucose tolerance and reduced adiposity after treatment with compounds similar to this compound. These findings underscore the importance of further clinical trials to establish efficacy and safety profiles.

Q & A

Q. Conflicting biological activity data in enzyme assays: How to validate results?

  • Methodology :
  • Blind replicates : Repeat assays with independent synthetic batches and blinded operators. Use ANOVA to assess inter-batch variability (p < 0.05) .
  • Orthogonal assays : Confirm CA inhibition via esterase activity assay (4-nitrophenyl acetate hydrolysis) alongside CO₂ hydration .

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